

4-Chloroquinoline-2-carboxylic acid

spectroscopic data

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Compound of Interest

Compound Name: 4-Chloroquinoline-2-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Data of **4-Chloroquinoline-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **4-Chloroquinoline-2-carboxylic acid** ($C_{10}H_6ClNO_2$), a key heterocyclic building block in medicinal and materials chemistry.^{[1][2]} Intended for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Each section includes detailed protocols, data tables, and expert analysis to facilitate the unambiguous characterization of this compound.

Introduction and Molecular Structure

4-Chloroquinoline-2-carboxylic acid is a bifunctional quinoline derivative whose utility stems from its distinct electronic and steric properties.^[1] The quinoline core is a privileged scaffold in drug discovery, most notably in antimalarial agents like chloroquine, while the carboxylic acid and chloro substituents provide reactive handles for further chemical modification.^{[1][3]} Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of the molecule during synthesis and application.

The molecule consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement dictates the electronic distribution and, consequently, the spectroscopic behavior of the compound.

Caption: Molecular structure of **4-Chloroquinoline-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Chloroquinoline-2-carboxylic acid**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) is often preferred over chloroform (CDCl_3) due to the higher solubility of carboxylic acids and its ability to exchange with the acidic proton, which can be a useful diagnostic tool. The acidic proton of a carboxylic acid is typically observed as a very broad singlet far downfield (10-12 ppm), a region that is often diagnostic.^{[4][5]}

Data Interpretation and Discussion: The ^1H NMR spectrum will display signals corresponding to the five aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the chloro, carboxylic acid, and quinoline nitrogen atoms significantly deshields the aromatic protons, shifting them downfield.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Rationale
COOH	> 12.0	Broad Singlet	N/A	Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[4]
H3	~8.2	Singlet	N/A	Isolated proton between two electron-withdrawing groups (C=O and Cl).
H5	~8.1	Doublet	$J \approx 8.5$	Peri-deshielding effect from the quinoline nitrogen.
H8	~8.0	Doublet	$J \approx 8.5$	Deshielded by proximity to the heterocyclic ring.
H6	~7.9	Triplet	$J \approx 7.5$	Standard aromatic region, coupled to H5 and H7.

| H7 | ~7.7 | Triplet | $J \approx 7.5$ | Standard aromatic region, coupled to H6 and H8. |

Note: Predicted values are based on analysis of similar quinoline structures and general substituent effects. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A standard proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum, yielding a single peak for each unique carbon atom. The broad chemical shift range of ^{13}C NMR allows for the clear resolution of all 10 carbon atoms in the molecule.^[6] Quaternary carbons (those without attached protons, like C2, C4, C4a, and C8a) typically show weaker signals.^[6]

Data Interpretation and Discussion: The spectrum will show ten distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.^[7] The carbon atom attached to the chlorine (C4) is also expected to be shifted downfield.^[1]

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ)

Carbon	Predicted δ (ppm)	Rationale
C2	~148	Attached to electronegative N and COOH group.
C3	~123	Aromatic CH.
C4	~145	Attached to electronegative Cl atom. ^[1]
C4a	~140	Quaternary aromatic carbon.
C5	~129	Aromatic CH.
C6	~128	Aromatic CH.
C7	~132	Aromatic CH.
C8	~129	Aromatic CH.
C8a	~149	Quaternary carbon adjacent to nitrogen.

| COOH | ~167 | Carbonyl carbon of a carboxylic acid.^{[7][8]} |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: Samples are typically analyzed as a solid (e.g., KBr pellet) or a mull. This is because carboxylic acids exist as hydrogen-bonded dimers in condensed phases, which gives rise to their uniquely broad O-H stretching absorption, a key diagnostic feature.^{[4][9]}

Data Interpretation and Discussion: The IR spectrum is dominated by absorptions from the carboxylic acid group. The most telling feature is the extremely broad O-H stretch.

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
O-H (Carboxylic Acid)	3300 - 2500	Strong, Very Broad	O-H Stretch (H-bonded) ^{[7][9][10]}
C-H (Aromatic)	3100 - 3000	Medium, Sharp	C-H Stretch
C=O (Carboxylic Acid)	1760 - 1690	Strong, Sharp	C=O Stretch ^{[7][9]}
C=N, C=C (Aromatic)	1600 - 1450	Medium-Strong	Ring Stretching
C-O (Carboxylic Acid)	1320 - 1210	Strong	C-O Stretch ^{[9][10]}

| C-Cl | 800 - 600 | Medium-Strong | C-Cl Stretch |

The "messy" region from 3300-2500 cm⁻¹, where the broad O-H band overlaps with the sharper C-H stretches, is highly characteristic of a carboxylic acid.^[9]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the fragmentation pathways.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion $[M+H]^+$ with minimal fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can confirm the elemental composition.[1]

Data Interpretation and Discussion: The molecular weight of **4-Chloroquinoline-2-carboxylic acid** is 207.61 g/mol .[1][11][12] The presence of chlorine will result in a characteristic M+2 isotopic pattern, where the peak at $[M+2]$ is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ^{35}Cl and ^{37}Cl .

Table 4: Expected Key Ions in ESI-MS

m/z Value	Ion	Rationale
208.0160	$[M+H]^+$	Protonated molecular ion (for ^{35}Cl).
210.0131	$[(M+2)+H]^+$	Protonated molecular ion with ^{37}Cl isotope.
164.0262	$[M-\text{CO}_2+H]^+$	Loss of carbon dioxide (44 Da).[2][13]

| 128.0367 | $[M-\text{COOH}-H]^+$ | Loss of the entire carboxyl group (45 Da).[2][13] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Causality Behind Experimental Choices: The compound is dissolved in a UV-transparent solvent, such as ethanol or methanol. The resulting spectrum plots absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λ_{max} .

Data Interpretation and Discussion: The extended π -system of the quinoline ring is a strong chromophore. The presence of the carboxylic acid and chloro substituents will modulate the energy of the electronic transitions. One would expect to see strong absorptions corresponding

to $\pi \rightarrow \pi^*$ transitions.[14] Carboxylic acids themselves, without further conjugation, typically absorb around 210 nm, which is too low to be of significant use.[5] However, when conjugated with the quinoline ring, this will contribute to the overall absorption profile. The spectrum is expected to show multiple bands characteristic of the heteroaromatic system.

Table 5: Predicted UV-Vis Absorption Maxima (λ_{\max})

Predicted λ_{\max} (nm)	Transition Type	Chromophore
~230-250	$\pi \rightarrow \pi^*$	Quinoline Ring System

| ~300-330 | $\pi \rightarrow \pi^*$ | Extended Conjugated System |

Experimental Protocols

The following protocols represent standardized workflows for acquiring the spectroscopic data discussed.

Workflow Overview

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh ~5-10 mg of **4-Chloroquinoline-2-carboxylic acid** into a clean, dry NMR tube.
- Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO- d_6) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
- Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H Acquisition: Acquire the ^1H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

- **^{13}C Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
- **Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

- **Preparation:** Vigorously grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Pressing:** Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- **Background Scan:** Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H_2O and CO_2 .
- **Sample Scan:** Mount the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

Protocol 3: High-Resolution Mass Spectrometry (LC-MS with ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 $\mu\text{g/mL}$) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- **System Calibration:** Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
- **Infusion/Injection:** Introduce the sample into the ESI source via direct infusion or through an LC system.
- **Data Acquisition:** Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument resolution is set to >10,000 to obtain accurate mass measurements.

- Data Analysis: Determine the exact mass of the $[M+H]^+$ ion and its M+2 isotope peak. Use software to calculate the elemental composition and compare it with the theoretical formula.

Conclusion

The spectroscopic data for **4-Chloroquinoline-2-carboxylic acid** provides a unique and definitive fingerprint for its structural confirmation. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unequivocal evidence for the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system for the comprehensive characterization of this important chemical entity.

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References

1. 4-Chloroquinoline-2-carboxylic Acid|CAS 15733-82-1 [benchchem.com]
2. benchchem.com [benchchem.com]
3. iosrjournals.org [iosrjournals.org]
4. chem.libretexts.org [chem.libretexts.org]
5. chem.libretexts.org [chem.libretexts.org]
6. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
8. chem.libretexts.org [chem.libretexts.org]
9. orgchemboulder.com [orgchemboulder.com]
10. spectroscopyonline.com [spectroscopyonline.com]
11. synchem.de [synchem.de]
12. 4-Chloroquinoline-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 13. chempap.org [chempap.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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